2-Bromo-6-chloro-4-nitropyridine CAS number
2-Bromo-6-chloro-4-nitropyridine CAS number
An In-Depth Technical Guide to 2-Bromo-6-chloro-4-nitropyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitropyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, plausible synthetic routes, and core chemical reactivity, with a particular focus on the mechanisms of nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, mechanistic diagrams, and a survey of its applications in drug discovery are presented to serve as an essential resource for researchers, chemists, and professionals in pharmaceutical development.
Introduction and Physicochemical Properties
2-Bromo-6-chloro-4-nitropyridine is a highly functionalized pyridine derivative. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group makes it a versatile and highly reactive intermediate. The inherent electron deficiency of the pyridine ring is significantly amplified by the nitro group at the C4 position, rendering the C2 and C6 positions exceptionally susceptible to nucleophilic attack. This predictable reactivity allows for selective and sequential substitution of the halogen leaving groups, making it an invaluable tool for constructing complex molecular architectures.
Table 1: Physicochemical Properties of 2-Bromo-6-chloro-4-nitropyridine
| Property | Value | Source |
| CAS Number | 1206250-42-1 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [3] |
| Monoisotopic Mass | 235.89882 Da | [2] |
| SMILES | C1=C(C=C(N=C1Cl)Br)[O-] | [2] |
| InChI Key | SQUAJEKEHSHSSA-UHFFFAOYSA-N | [2] |
Synthesis Pathway
Caption: Proposed synthetic workflow for 2-Bromo-6-chloro-4-nitropyridine.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2-Bromo-6-chloro-4-nitropyridine is nucleophilic aromatic substitution (SNAr). The causality behind this high reactivity lies in two key factors:
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Ring Activation: The pyridine nitrogen and, more significantly, the C4-nitro group are potent electron-withdrawing groups. They reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[5]
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Leaving Groups: Both chlorine and bromine are excellent leaving groups, facilitating the substitution process.
The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The attack of the nucleophile is the rate-determining step. The exceptional stability of the Meisenheimer complex, due to the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, provides a low-energy pathway for the reaction to proceed.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery and Organic Synthesis
The unique reactivity profile of 2-Bromo-6-chloro-4-nitropyridine makes it a valuable precursor in the synthesis of complex heterocyclic systems. Its primary application is as a scaffold for building libraries of substituted pyridines for drug discovery programs.[7] Halogenated pyridines are crucial intermediates in the development of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.[8][9]
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Selective Functionalization: The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective substitutions under carefully controlled conditions.
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Cross-Coupling Reactions: The halo-substituents serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[7]
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Synthesis of Fused Systems: Following substitution, the nitro group can be reduced to an amine, which can then be used as a handle to construct fused heterocyclic rings like imidazo[4,5-b]pyridines, a class of compounds known for their biological activities, including the inhibition of protein kinases.[7]
Experimental Protocol: Representative Amination Reaction
This protocol describes a general, self-validating procedure for the nucleophilic substitution of a halogen on the 2-Bromo-6-chloro-4-nitropyridine ring with an amine. This method is adapted from established procedures for similar activated halopyridines.[5]
Objective: To synthesize a 2-amino-6-chloro-4-nitropyridine derivative.
Materials:
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2-Bromo-6-chloro-4-nitropyridine (1.0 eq)
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Primary or Secondary Amine (1.1 - 1.5 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
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Solvent: Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF)
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Standard laboratory glassware and magnetic stirrer
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Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq) and the chosen solvent (e.g., Ethanol).
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Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the non-nucleophilic base (e.g., TEA, 1.5 eq). The base is crucial to neutralize the HBr or HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction progress must be monitored by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting material indicates the reaction is proceeding.
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Work-up: Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the pure substituted pyridine.
Spectroscopic Characterization
Confirming the identity and purity of 2-Bromo-6-chloro-4-nitropyridine and its derivatives is essential.[10]
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Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts will be downfield due to the strong deshielding effects of the nitro group and the ring nitrogen.
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Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. A key diagnostic feature is the distinct isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern provides unambiguous confirmation of the elemental composition.[2]
Safety and Handling
While specific toxicity data for 2-Bromo-6-chloro-4-nitropyridine is limited, it should be handled with the standard precautions for halogenated nitroaromatic compounds.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a highly activated and versatile chemical intermediate. Its utility is rooted in the predictable and efficient nucleophilic aromatic substitution reactions it undergoes, driven by the powerful electron-withdrawing nitro group. This guide has outlined its fundamental properties, synthesis, reactivity, and applications, providing a solid technical foundation for its use in advanced organic synthesis and as a cornerstone building block in the development of novel pharmaceutical agents.
References
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